REACTION_SMILES
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[C:1](=[O:2])([OH:3])[CH2:4][N:5]1[CH2:6][CH2:7][N:8]([CH2:18][C:19](=[O:20])[OH:21])[CH2:9][CH2:10][N:11]([S:14]([CH3:15])(=[O:16])=[O:17])[CH2:12][CH2:13]1.[OH2:22].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27]>>[C:1](=[O:2])([OH:3])[CH2:4][N:5]1[CH2:6][CH2:7][N:8]([CH2:18][C:19](=[O:20])[OH:21])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1
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Name
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CS(=O)(=O)N1CCN(CC(=O)O)CCN(CC(=O)O)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)N1CCN(CC(=O)O)CCN(CC(=O)O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)CN1CCNCCN(CC(=O)O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |